molecular formula C12H19N3O4 B2853370 2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid CAS No. 1485710-41-5

2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid

Cat. No. B2853370
CAS RN: 1485710-41-5
M. Wt: 269.301
InChI Key: WHJKTTRUIPGHLD-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The synthesis of oxazoles has been an interesting field for a long time . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The structure of oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For oxazoles, it was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

properties

IUPAC Name

2-[[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-3-4-9(12(17)18)13-6-5-11(16)14-10-7-8(2)19-15-10/h7,9,13H,3-6H2,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKTTRUIPGHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NCCC(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid

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